4-(Azidomethyl)-2,3-difluoropyridine
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Overview
Description
4-(Azidomethyl)-2,3-difluoropyridine is an organic compound characterized by the presence of an azido group attached to a pyridine ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-2,3-difluoropyridine typically involves the reaction of 2,3-difluoropyridine with an azidomethylating agent. One common method includes the use of sodium azide in the presence of a suitable solvent and catalyst under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction parameters to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azido group participates in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Copper(I) catalysts are commonly used for click chemistry reactions.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
4-(Azidomethyl)-2,3-difluoropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2,3-difluoropyridine involves its reactivity due to the presence of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in various biochemical applications. The compound’s reactivity with nucleophiles and its ability to form covalent bonds with biomolecules make it valuable in bioconjugation and drug development .
Comparison with Similar Compounds
- 4-(Azidomethyl)-2,3-difluorobenzene
- 4-(Azidomethyl)-2,3-difluoropyrimidine
- 4-(Azidomethyl)-2,3-difluoropyridazine
Comparison: 4-(Azidomethyl)-2,3-difluoropyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene or other heterocycles. This uniqueness makes it particularly useful in the synthesis of nitrogen-containing heterocycles and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
4-(azidomethyl)-2,3-difluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N4/c7-5-4(3-11-12-9)1-2-10-6(5)8/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGIHSYQIAWVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CN=[N+]=[N-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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